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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2)-3-Penten-1-yne, a terminal enyne with defined cis-stereochemistry, represents a versatile
building block in organic synthesis. Its unique structure, featuring both a reactive alkyne and a
Z-configured alkene, allows for diverse and stereospecific chemical transformations. This
document provides a comprehensive overview of its physicochemical properties, proposed
synthetic methodologies, characteristic reactivity, and potential, albeit underexplored, relevance
in the context of medicinal chemistry and drug development. While specific biological data for
this compound is limited, the known reactivity of the enyne and terminal alkyne functionalities
suggests potential applications as a chemical probe or a precursor to more complex bioactive
molecules.

Chemical Identity and Physicochemical Properties

(2)-3-Penten-1-yne is a five-carbon hydrocarbon featuring a terminal triple bond at position 1
and a cis-double bond between carbons 3 and 4.[1][2] Its fundamental properties are
summarized below.

Table 1: General and Physicochemical Properties of (Z)-3-Penten-1-yne
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Property Value Source(s)
CAS Number 1574-40-9 [31[4]
Molecular Formula CsHe [2][3]
Molecular Weight 66.10 g/mol [2][3]
IUPAC Name (2)-pent-3-en-1-yne [2]
cis-3-Penten-1-yne, (32)-3-
Synonyms [1112]
Penten-1-yne
Not specified; likely a volatile
Appearance o N/A
liquid
Boiling Point 44.6 °C (estimated) N/A
Melting Point -113 °C (estimated) N/A
Density 0.7385 g/cm? (estimated) N/A

| XLogP3-AA | 1.6 [[2] |

Synthesis and Experimental Protocols

The stereoselective synthesis of (Z)-enynes is a well-established field in organic chemistry.
While a specific protocol dedicated solely to (Z)-3-penten-1-yne is not prominently available, its
synthesis can be achieved through established modern catalytic methods that favor the
formation of Z-isomers. One such powerful and contemporary method involves the nickel-
catalyzed intermolecular cross-alkylalkynylation.

Proposed Experimental Protocol: Ni-Catalyzed
Stereoselective Synthesis

This protocol is adapted from general methodologies for the Z-selective synthesis of 1,3-
enynes.[5] It involves the coupling of a terminal alkyne with an unsaturated carbonyl compound
in the presence of a nickel catalyst.

Objective: To synthesize (Z)-3-Penten-1-yne via a stereoselective nickel-catalyzed reaction.
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Materials:

Propyne (or a suitable propyne surrogate)

Acetaldehyde

Nickel(ll) acetylacetonate [Ni(acac)]

Tricyclohexylphosphine (PCys)

Diisobutylaluminium hydride (DIBAL-H)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Standard work-up and purification supplies (silica gel, solvents for chromatography)

Methodology:

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged
with Ni(acac)z (5 mol%) and PCys (10 mol%). Anhydrous THF is added, and the mixture is
stirred to form the catalyst complex.

Reaction Assembly: To the stirred catalyst solution at room temperature, acetaldehyde (1.2
equivalents) is added, followed by the slow, dropwise addition of DIBAL-H (2.5 equivalents).

Substrate Addition: Propyne gas is bubbled through the solution (or a suitable propyne
source is added, 1.0 equivalent) at O °C.

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24
hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow
addition of water at 0 °C, followed by an aqueous solution of Rochelle's salt. The mixture is
stirred vigorously until two clear layers form.
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» Extraction: The aqueous layer is extracted three times with diethyl ether. The combined
organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure. The crude product is purified
by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to
yield pure (Z)-3-penten-1-yne.

Spectroscopic Characterization

Detailed, experimentally-derived spectroscopic data such as *H and *3C NMR spectra for (Z)-3-
penten-1-yne are not readily available in peer-reviewed literature. However, data can be
predicted using computational methods or found in spectral databases. The NIST Chemistry
WebBook lists the availability of mass spectrometry and microwave spectroscopy data for this
compound.[4]

Table 2: Predicted and Database Spectroscopic Data

Spectrum Type Key Features Source(s)

Molecular lon (M*): m/z =
Mass Spec (El) 66. Key fragments would [6]
arise from loss of H, CHs.

Complex multiplets for vinyl
protons, a doublet for the
methyl group, and a
) singlet/triplet for the acetylenic

1H NMR (Predicted) ] ] N/A
proton. The cis-coupling
constant (J) between vinyl
protons is expected to be in

the range of 7-12 Hz.

Signals expected for two sp-
hybridized carbons (alkyne)

13C NMR (Predicted) and two sp?-hybridized N/A
carbons (alkene), plus one sp3-
hybridized carbon (methyl).
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| Infrared (IR) | Characteristic absorptions expected for =C-H stretch (~3300 cm~1), C=C stretch
(~2100 cm~1), C=C stretch (~1650 cm~1), and Z-alkene C-H bend (~700 cm~1). | N/A |

Reactivity and Synthetic Applications

The dual functionality of (Z)-3-penten-1-yne makes it a valuable synthon. The terminal alkyne
and the Z-alkene can react independently or in concert, providing access to a wide range of
molecular architectures.

Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a
potent nucleophile. This allows for:

e Coupling Reactions: Participation in Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings
to form more complex enynes or diynes.[7]

» Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form propargyl
alcohols.

o Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed or strain-
promoted azide-alkyne cycloaddition (CUAAC/SPAAC) reactions, a cornerstone of
bioorthogonal chemistry.[8]

Reactions of the Z-Alkene

The cis-double bond can undergo a variety of addition reactions, often with stereochemical
implications:

o Hydrogenation: Selective reduction of the double bond can be achieved using specific
catalysts, preserving the alkyne. Conversely, catalysts like Lindlar's catalyst can reduce the
alkyne to a Z-alkene, forming a (Z,Z)-diene.

» Halogenation and Dihydroxylation: Addition of electrophiles like Brz or dihydroxylating agents
(e.g., OsOa) across the double bond.

o Cycloaddition Reactions: The alkene can act as the 2t component in [3+2] and [4+2] (Diels-
Alder) cycloadditions, leading to the formation of five- and six-membered rings, respectively.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://scholarworks.wm.edu/items/7c41b1a7-b0a1-4534-9ef8-732c4c953124
https://www.organic-chemistry.org/namedreactions/huisgen-1,3-dipolar-cycloaddition.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed synthesis of (Z)-3-Penten-1-yne.

Relevance in Drug Development and Biological
Activity

Direct studies on the biological activity or toxicity of (2)-3-penten-1-yne are not available in the
current literature. However, its structural motifs are relevant to drug development and chemical
biology.

o Cytotoxicity of Terminal Alkynes: While simple hydrocarbons generally have low toxicity,
some studies have shown that more complex molecules containing terminal alkyne
functionalities can exhibit significant cytotoxic activity. For example, certain 6-alkynylpurines
have shown cytotoxicity comparable to known anticancer drugs.[9] This suggests that while
(2)-3-penten-1-yne itself is not expected to be a potent drug, it can serve as a valuable
starting material for the synthesis of potentially bioactive compounds.

» Bioorthogonal Chemistry: The terminal alkyne is a bioorthogonal handle, meaning it can
undergo specific chemical reactions within a biological system without interfering with native
biochemical processes.[7] This makes (Z)-3-penten-1-yne a potential tool for chemical
biologists, for example, in the synthesis of probes to label and track biomolecules in living
cells.

e Enyne Natural Products: The enyne functional group is present in numerous natural products

that exhibit a range of biological activities, including anti-inflammatory and antibiotic effects.
[10][11] This highlights the importance of the enyne scaffold in molecular design for drug
discovery.

Caption: Key reactive sites of (2)-3-Penten-1-yne.

Conclusion and Future Outlook

(2)-3-Penten-1-yne is a simple yet synthetically potent molecule. While its physicochemical
properties are reasonably well-documented in databases, there is a notable lack of specific,
published experimental data regarding its synthesis, detailed spectroscopic characterization,
and biological activity. The primary value of this compound lies in its potential as a
stereochemically-defined building block. The presence of two distinct and highly reactive
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functional groups allows for a wide array of subsequent chemical transformations. For
researchers in drug discovery, its most immediate application is likely as a starting material for
the synthesis of more complex target molecules or as a fragment for incorporation into larger
scaffolds. Future work should focus on publishing detailed, reproducible synthetic protocols and
thorough spectroscopic characterization to make this versatile building block more accessible
to the scientific community. Furthermore, toxicological and biological screening, even if
preliminary, would provide a valuable baseline for its potential use in medicinal chemistry and
chemical biology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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